molecular formula C6H10N4 B13209253 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine

5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine

Cat. No.: B13209253
M. Wt: 138.17 g/mol
InChI Key: UJXPULILOQDDNQ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine (CAS: 946682-68-4) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 4. Its molecular formula is C₇H₁₁N₄, with a molecular weight of 157.19 g/mol (derived from ). Its dihydrochloride salt (CAS: 1432681-51-0) is commonly employed in laboratory settings for enhanced solubility and stability .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5-cyclopropyl-4-methyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H10N4/c1-10-5(4-2-3-4)8-9-6(10)7/h4H,2-3H2,1H3,(H2,7,9)

InChI Key

UJXPULILOQDDNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1N)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-methyl-3-mercapto-1,2,4-triazole with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted triazoles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced triazoles, and various substituted triazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine with structurally related triazol-3-amine derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties References
This compound C₇H₁₁N₄ 5-cyclopropyl, 4-methyl 157.19 Pharmaceutical scaffold
5-Tert-Butyl-4H-1,2,4-triazol-3-amine C₆H₁₂N₄ 5-tert-butyl 140.19 Intermediate in organic synthesis
5-Isobutyl-4H-1,2,4-triazol-3-amine nitrate C₇H₁₈N₅O₃ 5-isobutyl, nitrate salt 210.25 Explosive material research
3-Phenyl-1H-1,2,4-triazol-5-amine C₈H₈N₄ 3-phenyl 160.18 Antimicrobial agent precursor
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine C₈H₁₀N₆S (varies) 5-pyridinyl, 3-alkylsulfanyl Varies Biochemical evaluation (enzyme inhibition)
N-(2,4,6-Trinitrophenyl)-1H-1,2,4-triazol-3-amine (HM-I) C₉H₇N₇O₆ N-(trinitrophenyl) 333.21 High-stability explosive material
Amitrole (1H-1,2,4-Triazol-3-amine) C₂H₄N₄ Unsubstituted 84.08 Herbicide (Vorox, Weedar ADS)
Key Observations:
  • Molecular Weight and Solubility : Lower molecular weight derivatives (e.g., amitrole) exhibit higher volatility and solubility in polar solvents, whereas nitro-substituted analogs (e.g., HM-I) prioritize stability and explosive performance .
  • Functionalization Potential: The pyridinyl and thiophene derivatives () demonstrate the adaptability of the triazole core for diverse applications, including antimicrobial and electronic materials .

Biological Activity

5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole family. Its unique structure includes a five-membered ring with three nitrogen atoms and two carbon atoms, featuring a cyclopropyl group at the 5-position and a methyl group at the 4-position. This arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC₆H₁₀N₄
Molecular Weight124.14 g/mol
Density1.469 ± 0.06 g/cm³
Melting Point128 °C
pKa11.56
CAS Number502546-41-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The triazole ring can modulate the activity of these targets, potentially leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown promise against various pathogens.
  • Anticancer Properties : Research indicates potential efficacy in inhibiting cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of triazole derivatives, this compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antimicrobial agents.
  • Anticancer Activity : A recent investigation into the anticancer effects of triazole derivatives found that this compound inhibited the growth of human cancer cell lines in vitro. The IC50 values indicated a dose-dependent response, suggesting its potential as a lead compound for further development.
  • Chagas Disease Research : In research focused on Chagas disease caused by Trypanosoma cruzi, derivatives of triazoles including the target compound were evaluated for their ability to reduce parasite burden in infected models. The results showed promising reductions in parasitemia levels.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameCAS NumberStructural FeaturesBiological Activity
5-(sec-butyl)-1H-1,2,4-triazol-3-amine502546-46-5Sec-butyl group at position 5Different steric properties
5-propyl-4H-1,2,4-triazol-3-amino60016-62-8Propyl group substitutionVaries in biological profile
5-isobutyl-4H-1,2,4-triazol-3-amino76955-95-8Isobutyl group presenceDistinct pharmacokinetics

The presence of both cyclopropyl and methyl groups in our target compound enhances its binding affinity and specificity towards biological targets compared to other triazole derivatives.

Synthetic Routes

The synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amino typically involves:

  • Cyclization Reaction : Cyclopropylamine reacts with methyl isocyanate followed by hydrazine hydrate to form the triazole ring.
  • Formation of Hydroiodide Salt : Hydroiodic acid is added to yield the hydroiodide salt form.

Industrial Production Methods

For large-scale production, continuous flow reactors and automated systems are employed to optimize yield and purity. Advanced purification techniques such as chromatography are used to enhance efficiency.

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